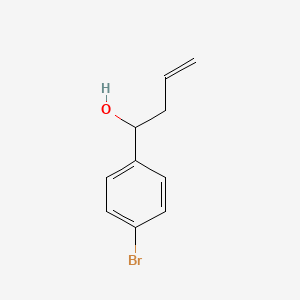![molecular formula C19H20N4O2 B2636458 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide CAS No. 539806-72-9](/img/structure/B2636458.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide, commonly known as PBAH, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of acetohydrazide derivatives and has shown promising results in various research applications.
Scientific Research Applications
Antioxidant Activities
A study synthesized a series of derivatives including 2-(substitutedbenzylthio)-1H-benzo[d]imidazoles and acetohydrazide derivatives, investigating their in vitro antioxidant properties. Compound 18 demonstrated notable efficacy with 100% inhibition of lipid peroxidation levels and 92% inhibition of ethoxyresorufin O-deethylase activity, highlighting its potent antioxidant capabilities (Alp et al., 2015).
Antitumor Agents
Several studies focused on the antitumor potential of benzimidazole and acetohydrazide derivatives. One study synthesized 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetylhydrazone derivatives and evaluated their antitumor activity in vitro, finding compounds with hydroxyl groups on the phenyl of hydrazone exhibited significant anticancer activity (Li et al., 2014). Another reported novel acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties showing excellent inhibitory activity against various cancer cells (Liu et al., 2012).
Antimicrobial Properties
Research into the antimicrobial efficacy of benzimidazole derivatives led to the synthesis of various compounds with promising results against different strains of bacteria and fungi. One study developed a method for synthesizing S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate derivatives, which were then evaluated for their biological activity against different microbial strains, showing significant potential (Desai et al., 2016).
Novel Pharmaceutical Agents
The synthesis and evaluation of benzimidazole acetohydrazide derivatives for various applications have led to the identification of compounds with potential as EGFR inhibitors, showcasing the diverse pharmaceutical applications of these derivatives. A study aimed to design and synthesize novel derivatives for kinase inhibitor activity, although the activities were found to be rather limited (Demirel et al., 2017).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-11-25-15-9-7-14(8-10-15)13-20-23-19(24)12-18-21-16-5-3-4-6-17(16)22-18/h3-10,13H,2,11-12H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYNLROETOHDOG-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)



![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B2636382.png)

![1-(6-{[(E)-2-(4-methoxyphenyl)ethenyl]amino}-1,3-benzodioxol-5-yl)-1-ethanone](/img/structure/B2636385.png)
![1-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2636386.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2636390.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2636393.png)
![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)